![molecular formula C16H24N4O4S B3003164 N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380186-66-1](/img/structure/B3003164.png)
N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide, commonly known as MOR-004, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic small molecule that has shown promising results in various biological assays, making it a valuable tool for researchers in the field of drug discovery.
Mécanisme D'action
The exact mechanism of action of MOR-004 is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. For example, MOR-004 has been shown to inhibit the activity of cyclic AMP-dependent protein kinase (PKA) and cyclic GMP-dependent protein kinase (PKG), which are involved in various cellular processes.
Biochemical and Physiological Effects:
MOR-004 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve memory and cognitive function in animal models. MOR-004 has also been shown to have potential therapeutic applications in a number of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MOR-004 in lab experiments is its specificity for certain enzymes. This allows researchers to target specific pathways and processes, which can be useful in drug discovery. However, one limitation of using MOR-004 is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Orientations Futures
There are a number of potential future directions for research involving MOR-004. One area of interest is the development of more potent analogs of the compound, which could lead to improved therapeutic applications. Another area of interest is the study of the compound's effects on different types of cancer cells, as well as its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of MOR-004 and its potential applications in various diseases.
Méthodes De Synthèse
MOR-004 can be synthesized using a multi-step process that involves the reaction of several starting materials. The first step involves the condensation of 5-methyl-3-aminooxazole with 4-morpholin-4-ylthian-4-ylmethyl chloride to form an intermediate product. This intermediate is then reacted with oxalyl chloride to form the final product, MOR-004.
Applications De Recherche Scientifique
MOR-004 has been shown to have a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases, which are involved in various biological processes. MOR-004 has also been shown to have anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-12-10-13(19-24-12)18-15(22)14(21)17-11-16(2-8-25-9-3-16)20-4-6-23-7-5-20/h10H,2-9,11H2,1H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORARXBRPSDLRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B3003081.png)
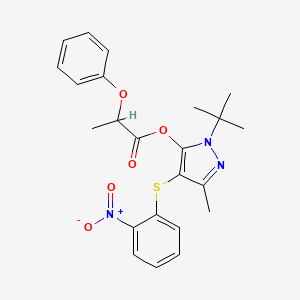
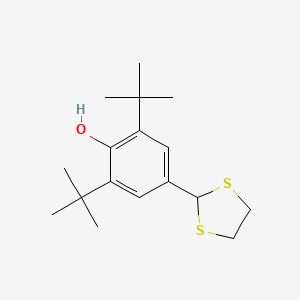
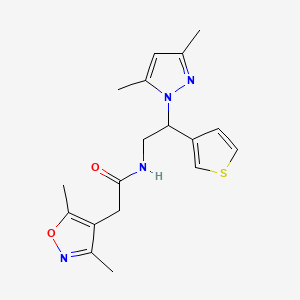
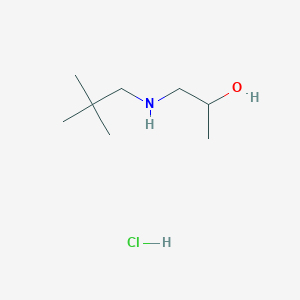

![2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3003090.png)
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3003091.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3003094.png)
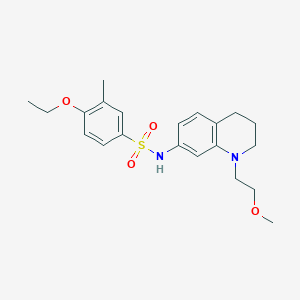

![7-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
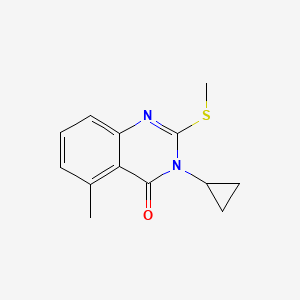
![Spiro[3.6]decan-2-amine;hydrochloride](/img/structure/B3003102.png)